TY-51469
Overview
Description
TY-51469 is a potent and selective inhibitor of chymase, an enzyme involved in various inflammatory processes. It has shown significant efficacy in inhibiting chymase activity in both simian and human models, with IC50 values of 0.4 nM and 7.0 nM, respectively . This compound has been studied for its potential therapeutic applications in conditions such as pulmonary fibrosis and inflammatory bowel disease .
Preparation Methods
The synthesis of TY-51469 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is available in high purity (≥98%) and can be stored as a solid at -20°C for up to three years .
Chemical Reactions Analysis
TY-51469 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Substitution: Substitution reactions involving this compound can lead to the formation of new derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TY-51469 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a tool compound to study chymase inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating inflammatory responses and reducing neutrophil accumulation in the lungs
Medicine: Explored for its potential therapeutic applications in treating pulmonary fibrosis, inflammatory bowel disease, and non-alcoholic steatohepatitis
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research
Mechanism of Action
TY-51469 exerts its effects by selectively inhibiting chymase, an enzyme that plays a crucial role in the activation of various inflammatory mediators. By blocking chymase activity, this compound reduces the accumulation of neutrophils and other inflammatory cells in affected tissues. This inhibition leads to decreased inflammation and fibrosis in conditions such as pulmonary fibrosis and inflammatory bowel disease .
Comparison with Similar Compounds
TY-51469 is unique in its high selectivity and potency as a chymase inhibitor. Similar compounds include:
LM22B-10: Another chymase inhibitor with different structural properties.
Insulin Detemir: Though not a direct chymase inhibitor, it has been studied for its anti-inflammatory effects.
Salbutamol: A bronchodilator with some anti-inflammatory properties, used for comparison in respiratory studies
This compound stands out due to its specific targeting of chymase and its demonstrated efficacy in reducing inflammation and fibrosis in preclinical models .
Properties
IUPAC Name |
2-[4-[(5-fluoro-3-methyl-1-benzothiophen-2-yl)sulfonylamino]-3-methylsulfonylphenyl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O6S4/c1-10-13-8-12(21)4-6-16(13)31-20(10)33(28,29)23-14-5-3-11(7-17(14)32(2,26)27)18-22-15(9-30-18)19(24)25/h3-9,23H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRCULCCRGSSLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)NC3=C(C=C(C=C3)C4=NC(=CS4)C(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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